![molecular formula C19H17NO5 B14631393 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate CAS No. 53629-59-7](/img/structure/B14631393.png)
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a cyanophenyl group and a butoxycarbonyl group attached to a benzoate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-(butoxycarbonyl)oxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.
Reduction: 4-Aminophenyl 4-[(butoxycarbonyl)oxy]benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the cyanophenyl group is reduced by the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl 4-[(methoxycarbonyl)oxy]benzoate
- 4-Cyanophenyl 4-[(ethoxycarbonyl)oxy]benzoate
- 4-Cyanophenyl 4-[(propoxycarbonyl)oxy]benzoate
Uniqueness
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is unique due to the presence of the butoxycarbonyl group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy counterparts. The butoxy group provides increased hydrophobicity and may influence the compound’s solubility and reactivity in various solvents.
Eigenschaften
CAS-Nummer |
53629-59-7 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C19H17NO5/c1-2-3-12-23-19(22)25-17-10-6-15(7-11-17)18(21)24-16-8-4-14(13-20)5-9-16/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
QGZWEFUDNZKDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


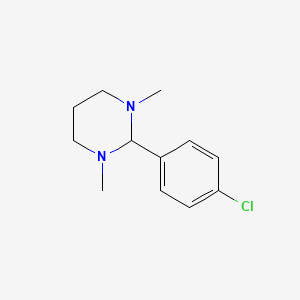
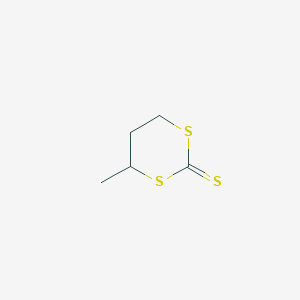
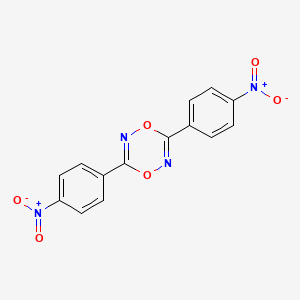

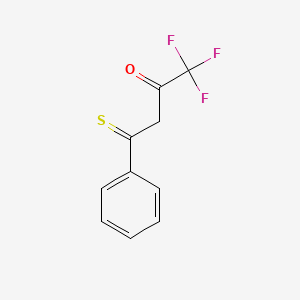
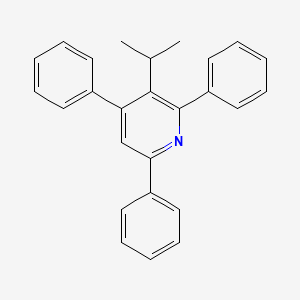
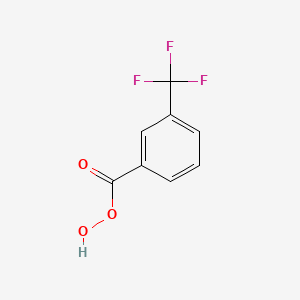
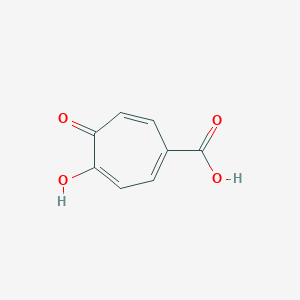
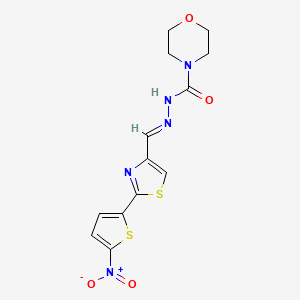
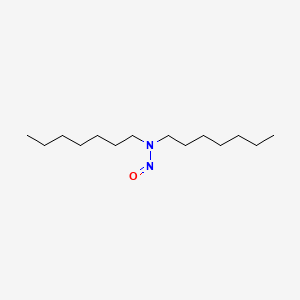
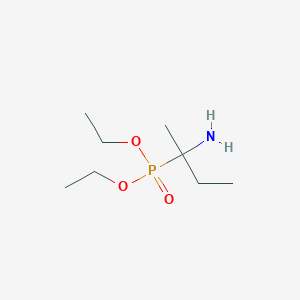
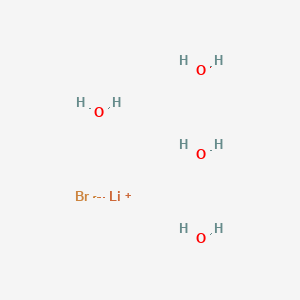
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
